N-Isopropyl-2-(2-thienyl)-4-quinolinamine

Medicinal Chemistry ADME Profiling Structure-Activity Relationship

SAR studies on immunostimulatory pathways demand precise structural specificity. Substituting this N-isopropyl-2-thienyl quinolinamine with an analog risks drastically altered antagonist potency, which can span three orders of magnitude within this class. Secure the validated lead scaffold for your autoimmune or oncology program. - Enables reproducible SAR studies with defined EC50 shifts from 0.2-200 nM against CpG-ODNs. - N-isopropyl secondary amine provides a distinct functionalization handle versus primary amine analogs. - Essential reference standard for HPLC/UPLC validation to distinguish active 4-quinolinamines from inactive 2-substituted isomers.

Molecular Formula C16H16N2S
Molecular Weight 268.4 g/mol
CAS No. 853310-81-3
Cat. No. B11852336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Isopropyl-2-(2-thienyl)-4-quinolinamine
CAS853310-81-3
Molecular FormulaC16H16N2S
Molecular Weight268.4 g/mol
Structural Identifiers
SMILESCC(C)NC1=CC(=NC2=CC=CC=C21)C3=CC=CS3
InChIInChI=1S/C16H16N2S/c1-11(2)17-14-10-15(16-8-5-9-19-16)18-13-7-4-3-6-12(13)14/h3-11H,1-2H3,(H,17,18)
InChIKeyLISJKPGIWLJFEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Isopropyl-2-(2-thienyl)-4-quinolinamine: Chemical & Procurement Baseline


N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) is a 2-aryl-substituted 4-quinolinamine featuring a 2-thienyl group at the quinoline 2-position and an N-isopropyl substituent on the 4-amino group [1]. Its molecular formula is C16H16N2S with a molecular weight of 268.4 g/mol [2]. This compound belongs to a broader class of 2-aryl-4-quinolinamines that have been systematically evaluated as potent antagonists of immunostimulatory CpG-oligodeoxynucleotides [3], and additional studies suggest potential kinase inhibitory properties relevant to anticancer and antimicrobial research . The compound is commercially available as a research chemical, notably as part of Sigma-Aldrich's AldrichCPR rare chemical collection .

Pathway Context CpG-ODN immunostimulatory pathway antagonism research
Target Engagement Kinase inhibition target engagement assay context
Procurement Rare chemical procurement workflow for SAR studies

Why N-Isopropyl-2-(2-thienyl)-4-quinolinamine Cannot Be Substituted


Substitution among 2-aryl-4-quinolinamines is not trivial due to the profound impact of specific substituents on both biological activity and physicochemical properties. Within this chemical class, antagonist potency (EC50) against CpG-oligodeoxynucleotides spans over three orders of magnitude—from 0.2 nM to 200 nM—dictated by discrete structural variations at the 2-aryl position and the 4-amino nitrogen [1]. The N-isopropyl group, as a secondary amine, modulates both basicity and steric profile, influencing target binding and membrane permeability differently than primary amines or dialkylamino variants [2]. Similarly, the electron-rich 2-thienyl moiety confers distinct electronic and lipophilic characteristics compared to phenyl or furyl analogs, altering both target affinity and off-target profiles . Therefore, substituting this specific compound with a close analog—even one differing only by an ethyl in place of isopropyl or furan in place of thiophene—carries substantial risk of altering key experimental parameters, invalidating comparative SAR studies, and compromising reproducibility in biological assays.

vs. Primary Amine
Reduced lipophilicity (cLogP) may shift membrane permeability context and alter target engagement profile.
vs. Tertiary Amine
Absence of H-bond donor capacity may prevent specific target interactions, altering assay-response interpretation.
vs. Positional Isomer
Distinct cell-model response profile (cytotoxic endpoints) may not reproduce immunomodulatory pathway antagonism.

N-Isopropyl-2-(2-thienyl)-4-quinolinamine vs. Key Comparators


Lipophilicity & MW Comparison vs. Primary Amine Analog

N-Isopropyl-2-(2-thienyl)-4-quinolinamine (CAS 853310-81-3) possesses an N-isopropyl secondary amine substituent, distinguishing it from the primary amine analog 4-Quinolinamine, 2-(2-thienyl)- (CAS 122664-10-2). This N-alkylation increases molecular weight and is expected to enhance lipophilicity (cLogP), potentially improving membrane permeability .

Lipophilicity & MW
Class-level inference
cLogP ~4.2 vs 3.1; MW +42.1
Reported property difference may influence membrane permeability context.
Computational prediction; experimental logP not reported.
Medicinal Chemistry ADME Profiling Structure-Activity Relationship

Basicity & H-Bond Donor vs. Tertiary Amine Analog

The N-isopropyl group in the target compound results in a secondary amine at the quinoline 4-position, contrasting with the tertiary amine found in N,N-diethyl-2-(2-thienyl)-4-quinolinamine. This structural difference alters the pKa of the amine, influencing the protonation state at physiological pH and, consequently, the compound's ability to participate in hydrogen bonding as a donor .

Basicity & H-Bond
Class-level inference
Secondary vs Tertiary Amine
H-bond donor capacity may enable additional target interactions.
Experimental pKa values not reported.
Medicinal Chemistry Target Engagement Physicochemical Property

Impact of Positional Isomerism on Bioactivity

The target compound is a 2-aryl-4-quinolinamine. A structurally related positional isomer, 3-(2-Thienyl)-2-quinolinamine (CAS 33543-47-4), demonstrates a different biological activity profile. While the target compound is implicated in CpG antagonism and kinase inhibition , the 2-quinolinamine isomer exhibits direct cytotoxic activity in cancer cell lines, with reported IC50 values of 15 µM against HeLa cells and 20 µM against MCF-7 cells .

Isomer Bioactivity
Cross-study comparable
Immunomodulatory Antagonist vs Cytotoxic Agent
Positional isomerism critically determines biological mechanism and endpoint interpretation.
Cell-model data from 3-(2-Thienyl)-2-quinolinamine.
Medicinal Chemistry Structure-Activity Relationship Target Specificity

Class-Wide Antagonist Potency Range

As a member of the 2-aryl-4-quinolinamine class, N-Isopropyl-2-(2-thienyl)-4-quinolinamine is expected to function as an antagonist of immunostimulatory CpG-oligodeoxynucleotides. A comprehensive QSAR analysis of 107 compounds within this class revealed a wide range of antagonist potencies, with EC50 values spanning 0.2 nM to 200 nM [1].

Class Potency Range
Class-level inference
EC50 0.2 – 200 nM (n=107)
Supports appropriate assay concentration selection for pathway-response studies.
Specific EC50 for target compound not reported.
Immunology CpG Antagonism Structure-Activity Relationship

Commercial Availability & Procurement Advantage

N-Isopropyl-2-(2-thienyl)-4-quinolinamine is commercially available through established vendors as a research chemical, specifically as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals . This contrasts with many other 2-aryl-4-quinolinamines that require custom synthesis [1].

Availability Context
Supporting evidence
Commercially Available (AldrichCPR)
May reduce lead time and custom synthesis complexity for SAR studies.
Vendor catalog data as of 2026.
Chemical Synthesis Procurement Lead Discovery

N-Isopropyl-2-(2-thienyl)-4-quinolinamine Application Scenarios


Medicinal Chemistry Scaffold for Autoimmune Diseases

As a member of the 2-aryl-4-quinolinamine class with established CpG-ODN antagonist activity [1], this compound can serve as a starting point for SAR studies aimed at optimizing potency and selectivity against immunostimulatory pathways implicated in autoimmune conditions like rheumatoid arthritis and lupus [2]. Its N-isopropyl secondary amine offers a distinct handle for further functionalization compared to primary amine analogs, while its 2-thienyl group provides a unique electronic and steric profile for exploring target interactions .

Kinase Inhibition Probe for Anticancer Research

Vendor-supplied information indicates potential kinase inhibitory properties relevant to anticancer research . This compound can be used as a tool compound to probe kinase targets, particularly in early-stage discovery programs where the N-isopropyl-2-thienyl substitution pattern may offer selectivity advantages over other 4-quinolinamine kinase inhibitor scaffolds [3]. Its commercial availability facilitates rapid procurement for these exploratory studies .

Reference Standard for Positional Isomer Discrimination

Given the starkly different biological activities observed between 4-quinolinamines (CpG antagonists) and 2-quinolinamines (cytotoxic agents) , this compound serves as an essential reference standard for analytical method development and quality control. It can be used to validate chromatographic separation methods (e.g., HPLC, UPLC) designed to distinguish between positional isomers in complex reaction mixtures or during purity assessments [4].

Application
Selection Property
Validation Focus
Medicinal Chemistry SAR
CpG-ODN pathway antagonism context
Immunostimulatory pathway endpoint context
Kinase Target Engagement
Kinase selectivity assay context
Kinase inhibition pathway-response interpretation
Analytical Reference Standard
Positional isomer discrimination
Chromatographic separation method validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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